molecular formula C6H7N5 B14059061 5-Methyl-1h-pyrazolo[3,4-c]pyridazin-3-amine CAS No. 2125-93-1

5-Methyl-1h-pyrazolo[3,4-c]pyridazin-3-amine

Cat. No.: B14059061
CAS No.: 2125-93-1
M. Wt: 149.15 g/mol
InChI Key: CGNFDGDEMQOEAF-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridazine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-pyrazolo[3,4-c]pyridazin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-methylpyrazole with suitable reagents to form the desired pyrazolopyridazine structure . The reaction conditions often include the use of solvents such as dichloroethane (DCE) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrazolo[3,4-c]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-1H-pyrazolo[3,4-c]pyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-1H-pyrazolo[3,4-c]pyridazin-3-amine include other pyrazolopyridazines such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. The presence of the methyl and amine groups enhances its reactivity and makes it a valuable scaffold for various applications .

Properties

CAS No.

2125-93-1

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

5-methyl-1H-pyrazolo[3,4-c]pyridazin-3-amine

InChI

InChI=1S/C6H7N5/c1-3-2-4-5(7)9-11-6(4)10-8-3/h2H,1H3,(H3,7,9,10,11)

InChI Key

CGNFDGDEMQOEAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NN=C2N)N=N1

Origin of Product

United States

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